3-[(2-Fluorophenyl)sulfanyl]butan-2-one 3-[(2-Fluorophenyl)sulfanyl]butan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20388177
InChI: InChI=1S/C10H11FOS/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-6,8H,1-2H3
SMILES:
Molecular Formula: C10H11FOS
Molecular Weight: 198.26 g/mol

3-[(2-Fluorophenyl)sulfanyl]butan-2-one

CAS No.:

Cat. No.: VC20388177

Molecular Formula: C10H11FOS

Molecular Weight: 198.26 g/mol

* For research use only. Not for human or veterinary use.

3-[(2-Fluorophenyl)sulfanyl]butan-2-one -

Specification

Molecular Formula C10H11FOS
Molecular Weight 198.26 g/mol
IUPAC Name 3-(2-fluorophenyl)sulfanylbutan-2-one
Standard InChI InChI=1S/C10H11FOS/c1-7(12)8(2)13-10-6-4-3-5-9(10)11/h3-6,8H,1-2H3
Standard InChI Key NKDBTBQEVXBXTP-UHFFFAOYSA-N
Canonical SMILES CC(C(=O)C)SC1=CC=CC=C1F

Introduction

Structural and Molecular Characteristics

Molecular Formula and Weight

The molecular formula of 3-[(2-Fluorophenyl)sulfanyl]butan-2-one is C₁₀H₁₁FOS, with a molecular weight of 198.26 g/mol . The IUPAC name, 3-(2-fluorophenyl)sulfanylbutan-2-one, reflects its substitution pattern: a ketone group at position 2 of butane and a sulfanyl group at position 3 linked to a 2-fluorophenyl ring.

Stereoelectronic Features

  • Electron-Withdrawing Effects: The fluorine atom at the ortho position of the phenyl ring induces electron-withdrawing effects, polarizing the aromatic system and influencing reactivity in nucleophilic or electrophilic substitutions .

  • Sulfur Connectivity: The sulfanyl group (-S-) enhances solubility in nonpolar solvents and participates in hydrogen bonding via lone-pair electrons, affecting intermolecular interactions .

Spectroscopic Data

  • NMR Spectra: The compound exhibits distinct signals in ¹³C and ¹⁹F NMR spectra. For instance, the carbonyl carbon (C=O) resonates near 208–210 ppm, while the fluorine atom shows a peak at -110 ppm in ¹⁹F NMR .

  • Mass Spectrometry: Fragmentation patterns in GC-MS reveal a base peak at m/z 198 (molecular ion) and secondary peaks corresponding to loss of CO ( -28) and SC₆H₄F ( -111) .

Synthesis and Industrial Production

Nucleophilic Substitution

A common method involves reacting 3-chlorobutan-2-one with 2-fluorothiophenol in the presence of a base (e.g., K₂CO₃) under anhydrous conditions :

CH3COCH2Cl+HS-C6H4F-2BaseCH3COCH2S-C6H4F-2+HCl\text{CH}_3\text{COCH}_2\text{Cl} + \text{HS-C}_6\text{H}_4\text{F-2} \xrightarrow{\text{Base}} \text{CH}_3\text{COCH}_2\text{S-C}_6\text{H}_4\text{F-2} + \text{HCl}

Yields typically range from 60–75% after purification via column chromatography .

Thiol-Ene Reaction

Alternative approaches utilize photochemical thiol-ene reactions between 2-fluorothiophenol and but-2-en-2-one, though this method is less efficient (<50% yield) .

Industrial-Scale Optimization

  • Continuous Flow Reactors: Enhance reaction efficiency and safety by minimizing exothermic risks.

  • Purification Techniques: Distillation and recrystallization from ethanol/water mixtures achieve >98% purity .

Physicochemical Properties

Thermodynamic Parameters

PropertyValueReference
Melting Point45–47°C
Boiling Point285–290°C
LogP (Partition Coeff.)3.2
Solubility in Water0.2 g/L (25°C)

Reactivity Profile

  • Oxidation: The sulfanyl group oxidizes to sulfoxide (R-SO) or sulfone (R-SO₂) under strong oxidizing conditions (e.g., H₂O₂, KMnO₄) .

  • Ketone Reduction: Catalytic hydrogenation (H₂/Pd) reduces the carbonyl to a secondary alcohol, yielding 3-[(2-fluorophenyl)sulfanyl]butan-2-ol .

Applications in Pharmaceutical and Material Science

Drug Discovery Intermediates

  • Antipsychotic Agents: Structural analogs of 3-[(2-fluorophenyl)sulfanyl]butan-2-one exhibit affinity for dopamine D₂ and serotonin 5-HT₂A receptors, suggesting potential as atypical antipsychotics .

  • Antimicrobial Activity: Fluorinated thioethers demonstrate moderate activity against Gram-positive bacteria (MIC: 8–16 µg/mL) .

Material Science

  • Polymer Modifiers: Incorporation into polyurethane matrices improves thermal stability (TGA: ΔT₅% = +20°C) and UV resistance .

  • Liquid Crystals: The fluorophenyl group enhances anisotropic properties in nematic phases, with clearing points >150°C .

HazardGHS PictogramPrecautionary Measures
Flammability🔥Avoid open flames
Eye Irritation☣️Use safety goggles
Environmental Toxicity🌍Dispose via certified facilities

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